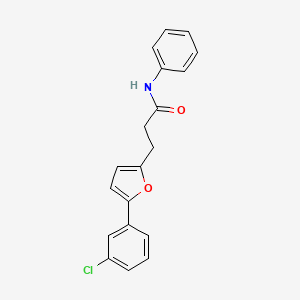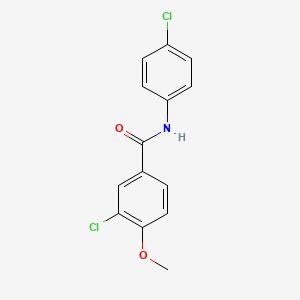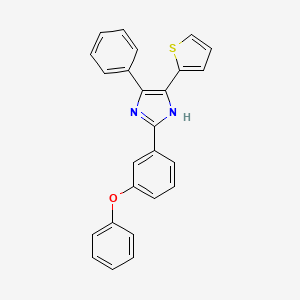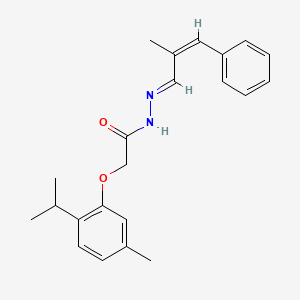
2-Methyl-6-nitrophenyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-6-nitrophenyl acetate is an organic compound with the molecular formula C9H9NO4 and a molecular weight of 195.176 g/mol It is characterized by the presence of a nitro group (-NO2) and a methyl group (-CH3) attached to a phenyl ring, which is further esterified with an acetate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-6-nitrophenyl acetate typically involves the esterification of 2-Methyl-6-nitrophenol with acetic anhydride or acetyl chloride in the presence of a catalyst such as sulfuric acid or pyridine . The reaction is carried out under reflux conditions to ensure complete conversion of the phenol to the acetate ester.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of automated systems for monitoring and controlling reaction parameters ensures high purity and efficiency in the production process.
Análisis De Reacciones Químicas
Types of Reactions: 2-Methyl-6-nitrophenyl acetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond is cleaved to form 2-Methyl-6-nitrophenol and acetic acid.
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Hydrogen gas with palladium catalyst.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed:
Hydrolysis: 2-Methyl-6-nitrophenol and acetic acid.
Reduction: 2-Methyl-6-aminophenyl acetate.
Substitution: Various substituted phenyl acetates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Methyl-6-nitrophenyl acetate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It serves as a starting material for the preparation of various substituted phenyl derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Mecanismo De Acción
The mechanism of action of 2-Methyl-6-nitrophenyl acetate depends on the specific application and the target molecule. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. For example, the reduction of the nitro group to an amino group can result in the formation of compounds that inhibit specific enzymes or modulate receptor activity .
Comparación Con Compuestos Similares
- 2-Methyl-3-nitrophenyl acetate
- Methyl 2-Methyl-6-nitrophenyl carbonate
- 2-Nitropentyl acetate
- (5-(4-Nitrophenyl)-2-furyl)methyl acetate
Comparison: 2-Methyl-6-nitrophenyl acetate is unique due to the specific positioning of the nitro and methyl groups on the phenyl ring, which influences its reactivity and properties. Compared to similar compounds, it may exhibit different chemical behaviors and biological activities, making it a valuable compound for targeted research and applications .
Propiedades
Número CAS |
70277-91-7 |
|---|---|
Fórmula molecular |
C9H9NO4 |
Peso molecular |
195.17 g/mol |
Nombre IUPAC |
(2-methyl-6-nitrophenyl) acetate |
InChI |
InChI=1S/C9H9NO4/c1-6-4-3-5-8(10(12)13)9(6)14-7(2)11/h3-5H,1-2H3 |
Clave InChI |
RAAYZDPCLHVVNY-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)[N+](=O)[O-])OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


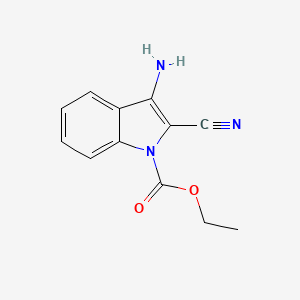
![9,9-Dimethyl-7-phenyl-3-oxa-9-azabicyclo[3.3.1]non-6-en-9-ium iodide](/img/structure/B11943267.png)
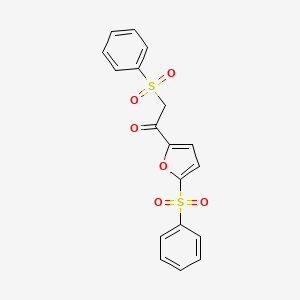



![Benzene, hexakis[[4-(1,1-dimethylethyl)phenoxy]methyl]-](/img/structure/B11943291.png)
